(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone
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Overview
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a triazolopyrimidine core with a piperazine ring, making it a versatile scaffold for drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used in biochemical and molecular modeling studies to investigate interactions with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it suitable for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazolopyrimidine core can form hydrogen bonds and other interactions with biomolecules, enhancing its binding affinity and specificity . This compound may also influence various signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol: This compound shares the triazolopyrimidine core but lacks the piperazine and dimethoxybenzoyl groups.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities, such as CDK2 inhibition.
Uniqueness
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,3-dimethoxybenzoyl)piperazine is unique due to its combination of a triazolopyrimidine core with a piperazine ring and dimethoxybenzoyl group. This structural arrangement enhances its potential for diverse applications in medicinal chemistry and materials science, offering advantages in terms of binding affinity, specificity, and versatility.
Properties
Molecular Formula |
C24H25N7O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C24H25N7O3/c1-33-19-10-6-9-18(21(19)34-2)24(32)30-13-11-29(12-14-30)22-20-23(26-16-25-22)31(28-27-20)15-17-7-4-3-5-8-17/h3-10,16H,11-15H2,1-2H3 |
InChI Key |
MQRRYUCTSYTPDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
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